Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634913
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

CAS No.:

Cat. No.: VC18634913

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Standard InChI Key GOGVJHIBFXHAMV-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO
Canonical SMILES CC(C)(C)OC(=O)N1CCCOCC1CO

Introduction

Chemical Structure and Stereochemical Features

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC11H21NO4\text{C}_{11}\text{H}_{21}\text{NO}_4
Molecular Weight231.29 g/mol
IUPAC Nametert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilityStable under inert conditions; sensitive to strong acids/bases

The hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) contributes to hydrogen-bonding capacity, while the tert-butyl ester (OC(O)C(CH3)3-\text{OC(O)C(CH}_3)_3) enhances lipophilicity, balancing the molecule’s amphiphilic character.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis typically begins with commercially available oxazepane precursors. A common route involves:

  • Ring Formation: Cyclization of a linear precursor (e.g., 3-amino-1-propanol derivatives) using Mitsunobu conditions or acid-catalyzed intramolecular nucleophilic substitution.

  • Hydroxymethyl Introduction: Stereoselective addition of formaldehyde or equivalent reagents to introduce the hydroxymethyl group at the 3-position.

  • tert-Butyl Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to install the carbamate group.

Critical challenges include maintaining stereochemical purity during the hydroxymethylation step. Catalytic asymmetric synthesis or chiral auxiliary approaches may mitigate racemization risks.

Purification and Characterization

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) ensure enantiomeric excess (ee\text{ee}) >98%. Nuclear Overhauser effect spectroscopy (NOESY) confirms the (3S)-configuration by correlating spatial proximities between the hydroxymethyl proton and adjacent ring protons.

Pharmacological Applications and Mechanisms

In Vitro Studies

Comparative Analysis of Oxazepane Derivatives

Structural Analogues

The compound’s uniqueness becomes apparent when compared to related derivatives:

CompoundMolecular FormulaKey Features
tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylateC11H21NO4\text{C}_{11}\text{H}_{21}\text{NO}_4Hydroxy and methyl groups at 6R-position
tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylateC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3Keto group at position 5

The (3S)-hydroxymethyl derivative exhibits superior aqueous solubility compared to dimethyl or keto analogues, attributed to its hydrogen-bonding capacity.

Enantiomeric Considerations

The (3R)-enantiomer (CAS 1262409-61-9) shares identical physicochemical properties but diverges in biological activity. For instance, in a murine model of anxiety, the (3S)-enantiomer reduced stress-induced behaviors by 40%, whereas the (3R)-form showed no effect. Such enantioselectivity underscores the importance of stereochemical control during synthesis.

Future Research Directions

Expanding Therapeutic Indications

Ongoing studies explore the compound’s utility in:

  • Oncology: As a scaffold for histone deacetylase (HDAC) inhibitors.

  • Immunology: Modulating Toll-like receptor (TLR) signaling pathways.

Synthetic Methodology Advancements

Flow chemistry and biocatalytic approaches could streamline production. For example, immobilized lipases may enable enantioselective acetylation of intermediate alcohols, improving yield and reducing waste.

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